molecular formula C11H12N2 B2476875 2-Ethyl-3-methylquinoxaline CAS No. 37920-99-3

2-Ethyl-3-methylquinoxaline

Cat. No.: B2476875
CAS No.: 37920-99-3
M. Wt: 172.231
InChI Key: NKVYZJCPYVRFKD-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .


Molecular Structure Analysis

This compound has a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 257.4±35.0 °C at 760 mmHg, and a flash point of 102.0±17.2 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 159.1±3.0 cm3 .

Scientific Research Applications

Experimental Studies and Theoretical Investigations

  • Experimental and Theoretical Insights : 1-Ethyl-3-methylquinoxaline-2-thione, a molecule closely related to 2-Ethyl-3-methylquinoxaline, has been extensively studied through experimental methods like X-ray diffraction and UV–Vis spectroscopy, as well as theoretical DFT calculations. These studies provide significant insights into its biological activity, suggesting potential biomedical applications (Benallal et al., 2020).

Biological and Antimicrobial Activities

  • Antiviral Potentials : Novel derivatives of quinoxaline, including those related to this compound, have demonstrated potent antiviral activities against various viruses, highlighting their potential as antiviral agents (Elzahabi, 2017).
  • Cytotoxicity Studies : The cytotoxic properties of 3-methylquinoxaline-2-carboxylate, a compound related to this compound, have been explored, revealing insights into its effects on cell lines and potential applications in safety evaluations (Zhang Ke-y, 2014).
  • Antimicrobial Activities : Synthesis and testing of various quinoxaline derivatives, including structures related to this compound, have shown promising antimicrobial properties, indicating their potential use in combating microbial infections (Singh et al., 2010).

Analytical and Synthesis Techniques

  • Synthesis Methods : Advanced methods have been developed for synthesizing this compound derivatives, which are valuable as intermediates in pharmaceuticals and dyes. These synthesis techniques focus on environmental sustainability and efficiency (Tanaka et al., 2021).
  • Analytical Approaches : Techniques like HPLC and GC-MS have been used to determine the content of related quinoxaline derivatives in biological samples, showcasing the role of these compounds as biomarkers in various diseases (Wei et al., 2019).

Safety and Hazards

2-Ethyl-3-methylquinoxaline is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Future Directions

While specific future directions for 2-Ethyl-3-methylquinoxaline are not mentioned in the search results, quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This suggests that there may be potential for future research and development involving this compound.

Properties

IUPAC Name

2-ethyl-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVYZJCPYVRFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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